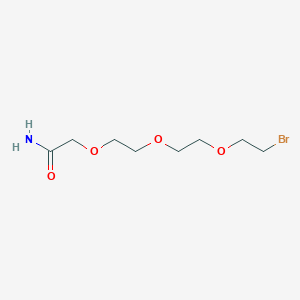
Bromo-PEG3-CO-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo-PEG3-CO-NH2, also known as 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetamide, is a polyethylene glycol (PEG)-based compound. It is primarily used as a PROTAC (Proteolysis Targeting Chimera) linker, which plays a crucial role in the synthesis of PROTACs. PROTACs are a class of molecules that induce the degradation of specific proteins by utilizing the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-PEG3-CO-NH2 involves the reaction of polyethylene glycol with bromoethanol, followed by the introduction of an acetamide group. The general synthetic route can be summarized as follows:
- The bromo-terminated PEG is then reacted with acetamide under appropriate conditions to yield this compound .
Polyethylene glycol: reacts with in the presence of a base such as to form a bromo-terminated PEG.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
Bromo-PEG3-CO-NH2 primarily undergoes substitution reactions due to the presence of the bromo group. The bromo group can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis .
Common Reagents and Conditions
- Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Nucleophiles: such as , , and are commonly used in substitution reactions with this compound.
Base catalysts: such as triethylamine or potassium carbonate are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with a thiol group yields a thioether .
- Reaction with an amine group yields an amine derivative .
- Reaction with an alcohol group yields an ether .
科学研究应用
Bromo-PEG3-CO-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to degrade specific proteins.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of novel pharmaceuticals and bioconjugates
作用机制
The mechanism of action of Bromo-PEG3-CO-NH2 is primarily related to its role as a PROTAC linker. PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary flexibility and distance between the two ligands, ensuring efficient protein degradation .
相似化合物的比较
Bromo-PEG3-CO-NH2 can be compared with other PEG-based PROTAC linkers such as:
- Bromo-PEG2-CO-NH2
- Bromo-PEG4-CO-NH2
- Bromo-PEG5-CO-NH2
Uniqueness
The uniqueness of this compound lies in its specific PEG chain length, which provides an optimal balance between flexibility and rigidity. This balance is crucial for the efficient formation of PROTACs and their subsequent biological activity .
属性
分子式 |
C8H16BrNO4 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC 名称 |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C8H16BrNO4/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H2,10,11) |
InChI 键 |
ZOUVFTHMNIHAJB-UHFFFAOYSA-N |
规范 SMILES |
C(COCCBr)OCCOCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















